Bis(trimethylsilyl)amidodimethylphosphine
Overview
Description
Bis(trimethylsilyl)amidodimethylphosphine is an organophosphorus compound with the molecular formula C8H24NPSi2 It is known for its unique structure, which includes both phosphine and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)amidodimethylphosphine can be synthesized through a two-step reaction. The first step involves the reaction of dimethylphosphine oxide with trimethylsilyl chloride to form dimethyl(trimethylsilyl)phosphine oxide. This intermediate is then reacted with lithium bis(trimethylsilyl)amide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)amidodimethylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl)amidodimethylphosphine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)amidodimethylphosphine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The silyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its phosphine and silyl groups, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(trimethylsilyl)amides and phosphines, such as:
- Bis(trimethylsilyl)amine
- Bis(trimethylsilyl)phosphine
- Dimethyl(trimethylsilyl)phosphine
Uniqueness
Bis(trimethylsilyl)amidodimethylphosphine is unique due to the presence of both silyl and phosphine groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPONGUSYBCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24NPSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500998 | |
Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-11-6 | |
Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.